REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](O)=[CH:7][CH:8]=1.[C:12]([O-:15])([O-])=O.[K+].[K+].[Br:18][CH2:19][CH2:20][CH2:21]CBr.O>CC#N>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[O:15][CH2:12][CH2:21][CH2:20][CH2:19][Br:18] |f:1.2.3|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=CC1)O)(F)F
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at ref lux under N2 for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting biphasic mixture was extracted with CHCl3 3×50 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with water (1×50 mL), saturated NaHCO3 (2×50 mL) and water (1×50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through cotton
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange liquid
|
Type
|
CUSTOM
|
Details
|
The excess 1,4-dibromobutane was removed by vacuum distillation (5 Torr, 72-78° C.)
|
Type
|
WASH
|
Details
|
was subjected to chromatography on silica gel (2.5×30 cm) with CHCl3 elution
|
Type
|
CUSTOM
|
Details
|
yielded a colorless liquid
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(OCCCCBr)C=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |